8-Nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
8-Nitro-1,2,3,4-tetrahydroisoquinoline (8-NIT) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has a nitro group at the 8-position.
Scientific Research Applications
Chemical Synthesis and Catalysis
The compound 8-Nitro-1,2,3,4-tetrahydroisoquinoline has been utilized in the direct α-C(sp(3))-H functionalization of N-aryl tetrahydroisoquinolines, catalyzed by iron salts in combination with oxygen. This process, significantly intensified using a Teflon AF-2400 membrane Tube-in-Tube reactor under continuous flow conditions, represents a notable advancement in the field of chemical synthesis (Brzozowski et al., 2015).
Antibacterial Properties
8-Nitro-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated antibacterial properties, particularly against gram-positive strains such as S. aureus. Synthesis involving the addition of substituted primary amine appendages has resulted in compounds with varying levels of antibacterial activity, highlighting the potential of these compounds in antibacterial applications (Al-Hiari et al., 2007).
Bioreducible Substrates for Enzymes
Compounds including 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and E. coli nitroreductase (NR). This research has implications for the development of therapeutic agents and the understanding of enzymatic pathways (Burke et al., 2011).
Anticoagulant Activity
1-Aryl derivatives of tetrahydroisoquinolines have been shown to exhibit anticoagulant activity. The hydrochlorides of the synthesized compounds were tested, revealing potential therapeutic applications in the management of blood clotting disorders (Glushkov et al., 2006).
Heterocyclic Chemistry
A notable application is the synthesis of pyrrolo[2,1-a]isoquinolines from 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, leading to stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides and providing access to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).
properties
IUPAC Name |
8-nitro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHFBRLCZRXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444301 | |
Record name | 8-nitro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
791040-11-4 | |
Record name | 8-nitro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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